Biotinylestrone
Description
Biotinylestrone is a chemically modified derivative of estrone, a primary mammalian estrogen. The compound features a biotin moiety conjugated to the estrone backbone, typically at the 3-position of the steroid nucleus . This modification is often employed in biochemical research to leverage biotin’s high affinity for streptavidin, facilitating applications such as affinity tagging, targeted drug delivery, or detection in immunoassays. The biotinylation enhances the molecule’s utility in experimental settings while retaining estrone’s core estrogenic structure .
Properties
CAS No. |
81352-82-1 |
|---|---|
Molecular Formula |
C28H36N2O4S |
Molecular Weight |
496.7 g/mol |
IUPAC Name |
(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) 5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoate |
InChI |
InChI=1S/C28H36N2O4S/c1-28-13-12-19-18-9-7-17(14-16(18)6-8-20(19)21(28)10-11-24(28)31)34-25(32)5-3-2-4-23-26-22(15-35-23)29-27(33)30-26/h7,9,14,19-23,26H,2-6,8,10-13,15H2,1H3,(H2,29,30,33) |
InChI Key |
WRCYWDZGUPLALM-UHFFFAOYSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)CCCCC5C6C(CS5)NC(=O)N6 |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)CCCCC5C6C(CS5)NC(=O)N6 |
Synonyms |
iotin-estrone conjugate biotinylestrone biotinyloestrone |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Biotinylestrone belongs to a class of estrone derivatives modified with functional groups to alter physicochemical properties or biological activity. Key comparators include acetoxyestrone , estrone-3-glucuronide , and estrone-17-glucuronide , each differing in functional groups and applications.
Structural and Functional Comparisons
Table 1: Structural and Functional Properties of Estrone Derivatives
| Compound | Modification Site | Functional Group | Key Applications |
|---|---|---|---|
| This compound | 3 | Biotin | Affinity tagging, diagnostic assays |
| Acetoxyestrone | 3 | Acetyl | Prodrug design, metabolic studies |
| Estrone-3-glucuronide | 3 | Glucuronide | Renal excretion, detoxification pathways |
| Estrone-17-glucuronide | 17 | Glucuronide | Hormone conjugation, hepatic clearance |
This compound vs. Acetoxyestrone :
- This compound’s biotin group enables streptavidin-based applications, whereas acetoxyestrone’s acetyl group enhances lipophilicity, influencing its metabolic stability and tissue penetration .
- Acetoxyestrone is often used as a prodrug, requiring enzymatic hydrolysis to release active estrone, while this compound retains bioactivity without cleavage .
- This compound vs. Estrone Glucuronides: Glucuronide derivatives (e.g., estrone-3-glucuronide) exhibit increased water solubility, promoting renal excretion, whereas this compound’s hydrophobicity may favor membrane permeability . this compound’s utility in diagnostic assays contrasts with glucuronides’ role in phase II metabolism and detoxification .
Analytical and Regulatory Considerations
Comparative assessments of biopharmaceuticals and biosimilars emphasize structural and functional analyses, including:
- Primary structure : Confirmation via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
- Higher-order structures : Circular dichroism (CD) or X-ray crystallography to assess conformational integrity .
- Biological activity : In vitro assays (e.g., receptor binding affinity) and pharmacokinetic (PK) studies .
For this compound, such analyses would focus on:
- Biotinylation efficiency : Quantifying the biotin-to-estrone ratio using HPLC-MS .
- Stability : Comparing degradation profiles under physiological conditions (pH, temperature) with other derivatives .
Table 2: Key Analytical Parameters for Comparison
| Parameter | This compound | Acetoxyestrone | Estrone-3-glucuronide |
|---|---|---|---|
| Molecular Weight | ~500–600 g/mol* | ~300–400 g/mol* | ~450–550 g/mol* |
| Solubility | Low (organic solvents) | Moderate (aqueous) | High (aqueous) |
| Receptor Binding | Retains estrogenic activity | Requires hydrolysis | Inactive (conjugate) |
| Detection Method | Streptavidin-HRP | ELISA/Chromatography | Mass spectrometry |
*Hypothetical values based on typical estrone derivatives.
Research Findings and Gaps
- However, regulatory guidelines for biosimilars (e.g., FDA, EMA) stress the need for comparative PK/PD studies to ensure safety and bioequivalence .
- Clinical Relevance: this compound’s diagnostic applications lack clinical trial data, whereas estrone glucuronides are well-characterized in hormone replacement therapy and metabolic studies .
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